Pyridomycin is a naturally occurring cyclodepsipeptide antibiotic initially isolated from Dactylosporangium fulvum and Streptomyces pyridomyceticus strains. [, , , ] It is classified as a secondary metabolite, meaning it is not directly involved in the bacteria's growth, development, or reproduction. [] Pyridomycin has garnered significant scientific interest due to its potent and specific antimycobacterial activity, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. [, ]
Pyridomycin is primarily sourced from Streptomyces pyridomyceticus, a soil-dwelling bacterium. This organism synthesizes pyridomycin through a complex biosynthetic pathway involving nonribosomal peptide synthetases and polyketide synthases, which assemble the molecule from various amino acids and other precursors .
Pyridomycin falls under the category of natural products and specifically belongs to the class of nonribosomal peptides. These compounds are typically synthesized by bacteria and fungi and are known for their diverse biological activities, including antibiotic, antifungal, and anticancer properties .
The biosynthesis of pyridomycin involves a hybrid system comprising nonribosomal peptide synthetases (NRPS) and polyketide synthases (PKS). Key enzymes in this pathway include PyrA, PyrU, PyrE, PyrF, and PyrG, which work together to construct the pyridomycin backbone through a series of enzymatic reactions .
Technical Details:
Pyridomycin has a complex molecular structure characterized by a bicyclic core that includes an enolic acid moiety. The compound's molecular formula is CHNO .
The structural elucidation of pyridomycin has been achieved using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Notably, pyridomycin B has been identified as an analogue with modifications in its side chain that affect its biological activity .
Pyridomycin undergoes various chemical reactions during its biosynthesis. The key reactions include:
Technical Details:
Pyridomycin exerts its antibacterial effects primarily by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts cell wall integrity, leading to bacterial cell death.
Studies indicate that pyridomycin binds to specific targets within the mycobacterial cell wall biosynthetic pathway, similar to how isoniazid functions, making it a promising candidate for tuberculosis treatment .
Relevant Data:
The melting point and specific optical rotation values have been documented in literature, providing insights into its purity and identity .
Pyridomycin has garnered attention for its potential applications in treating antibiotic-resistant infections, particularly tuberculosis. Its unique mechanism of action offers an alternative approach to existing antibiotics. Additionally, research into pyridomycin derivatives aims to enhance its efficacy and broaden its spectrum of activity against other pathogens .
Pyridomycin is a structurally complex 12-membered macrocyclic depsipeptide produced by Streptomyces pyridomyceticus NRRL B-2517. Its core scaffold integrates amino acid and polyketide-derived subunits through a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) biosynthetic machinery [1] [2]. The ring system comprises four key building blocks arranged in the following sequence:
The cyclization occurs via an ester bond between the hydroxyl group of the threonine residue and the carboxyl terminus of the enolic acid moiety, alongside an amide bond linking the enolic acid to 3-(3-pyridyl)-l-alanine [1] [2]. This architecture classifies pyridomycin as a cyclodepsipeptide due to its combination of amide and ester linkages within the macrocyclic ring. The 12-membered ring exhibits constrained flexibility, which is critical for its biological activity and molecular recognition [1].
Table 1: Core Structural Components of Pyridomycin
Position | Component | Biosynthetic Origin |
---|---|---|
1 | N-3-hydroxypicolinyl-l-threonine | NRPS adenylation (PyrA/PyrU) |
2 | 3-(3-pyridyl)-l-alanine | NRPS module (PyrE) |
3 | Propionic acid | PKS module (PyrF) |
4 | 2-hydroxy-3-methylpent-2-enoic acid | NRPS-PKS hybrid (PyrG) |
The biological activity of pyridomycin is governed by three distinctive functional regions:
Enolic Acid (2-hydroxy-3-methylpent-2-enoic acid): This moiety features a conjugated α,β-unsaturated ester system with a Z-configuration across the C2-C3 double bond. Biochemical studies confirm it derives from isoleucine via α-keto-β-methylvaleric acid, which undergoes ketoreduction and dehydration [2] [3]. The enolic acid is essential for target inhibition, acting as a pharmacophore that occupies the lipid substrate-binding pocket of InhA in Mycobacterium tuberculosis [4]. Structure-activity relationship (SAR) studies demonstrate that saturation or stereochemical alteration of this unit reduces antimycobacterial potency by 4–10-fold [2] [4].
Pyridyl Groups: The molecule contains two nitrogen-containing heterocycles:
The 3-(3-pyridyl)-l-alanine moiety is incorporated by the second NRPS module of PyrE [1].Both pyridyl rings engage in critical hydrogen-bonding and π-stacking interactions with the NADH-binding site of InhA, as confirmed by X-ray crystallography [4].
C-10 Hydroxyl Configuration: The C-10 position (located on the threonine-derived unit) exhibits (R)-stereochemistry. This chiral center is vital for bioactivity; inversion to the (S)-configuration diminishes target affinity by disrupting hydrogen bonding with InhA residues Gly96 and Ser94 [2] [3].
Table 2: Key Functional Moieties and Their Roles
Moiety | Chemical Features | Biological Role |
---|---|---|
Enolic acid | Z-configured α,β-unsaturated ester | Binds InhA substrate pocket; essential for inhibition |
3-hydroxypicolinyl group | Hydroxylated pyridine ring | Anchors molecule in InhA NADH-binding site |
3-(3-pyridyl)-l-alanine | Pyridine ring with alanyl side chain | Mediates π-stacking with InhA cofactor region |
C-10 hydroxyl | (R)-configured secondary alcohol | Stabilizes binding via hydrogen bonds |
Pyridomycin contains three chiral centers with defined absolute configurations:
The stereochemistry at C-10 was elucidated using a combination of NMR-based Mosher ester analysis and chiral degradation studies [1] [3]. Nuclear Overhauser effect spectroscopy (NOESY) correlations confirmed the relative spatial orientation of the C-10 proton relative to neighboring groups. Biosynthetic feeding experiments with isotope-labeled threonine stereoisomers demonstrated that only l-threonine is incorporated, establishing the (R)-configuration at C-10 [1].
The enolic acid moiety’s C-5’’ stereocenter originates from l-isoleucine, as confirmed by gene inactivation of pyr2, which led to accumulation of pyridomycin B—a saturated analog lacking the C2-C3 double bond and exhibiting altered stereochemistry [2] [3]. This demonstrates that Pyr2, a trans-acting ketoreductase, enforces the correct (S)-configuration during enol formation. Alterations at any chiral center reduce antimycobacterial activity by 3–20-fold, underscoring the stereospecificity of target engagement [2] [3].
X-ray Crystallography
The three-dimensional structure of pyridomycin bound to InhA (PDB: 4U0K) was resolved at 2.2 Å resolution using synchrotron radiation [4]. Key findings include:
Crystallography further confirmed the Z-configuration of the enolic acid’s double bond and the (R)-stereochemistry at C-10. Serial femtosecond crystallography captured dynamic binding events, revealing that the macrocycle undergoes slight torsional adjustments to optimize contact with InhA’s mobile loop [4] [9].
Table 3: Crystallographic Data for Pyridomycin-InhA Complex
Parameter | Value |
---|---|
PDB accession code | 4U0K |
Resolution | 2.2 Å |
Space group | P6122 |
R-factor/R-free | 0.19/0.23 |
Enolic acid conformation | Z-isomer |
Key interactions | H-bonds: Ser94, Gly96; π-stacking: NADH |
NMR Spectroscopy
Solution-state NMR studies (500 MHz, DMSO-d6) revealed pyridomycin’s conformational dynamics:
NMR-derived distance restraints were used to generate an ensemble of solution structures, which aligned closely with the X-ray conformation (backbone RMSD = 0.8 Å). Minor deviations occurred in the propionic acid linker, suggesting solvent-dependent flexibility [9]. The integration of crystallographic and NMR data provides a comprehensive model of pyridomycin’s bioactive conformation, essential for structure-based drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7